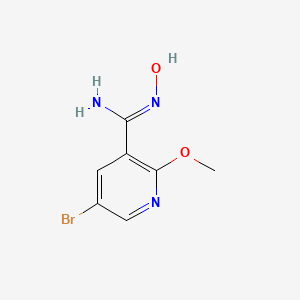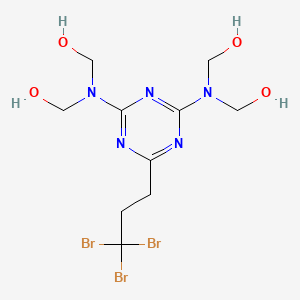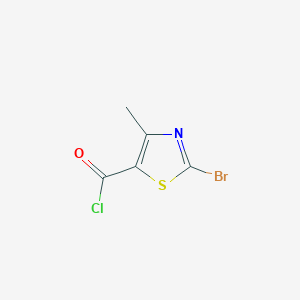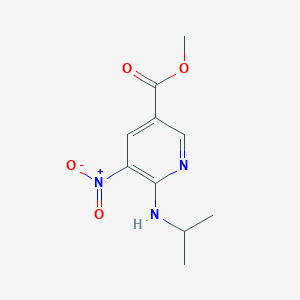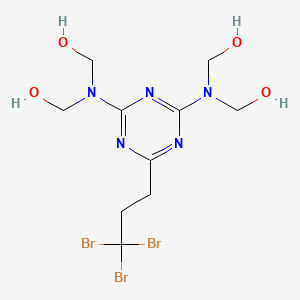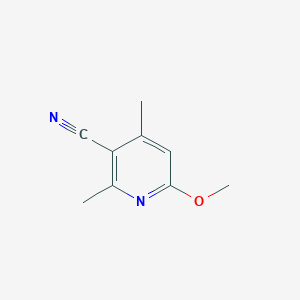
6-Methoxy-2,4-dimethylpyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-2,4-dimethylnicotinonitrile is a chemical compound belonging to the class of nicotinonitriles It is characterized by the presence of a methoxy group at the 6th position, and two methyl groups at the 2nd and 4th positions on the nicotinonitrile ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2,4-dimethylnicotinonitrile can be achieved through several methods. One common approach involves the reaction of 3-bromo-6-methoxy-2,4-dimethylpyridine with copper(I) cyanide (CuCN) in the presence of N,N-dimethylformamide (DMF) as a solvent . The reaction is typically carried out under an inert atmosphere of nitrogen to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for 6-methoxy-2,4-dimethylnicotinonitrile are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of optimized reaction conditions, efficient purification techniques, and adherence to safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions
6-methoxy-2,4-dimethylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted nicotinonitriles depending on the nucleophile used.
Applications De Recherche Scientifique
6-methoxy-2,4-dimethylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-methoxy-2,4-dimethylnicotinonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-4,6-diphenylnicotinonitrile: Known for its cytotoxicity and photophysical properties.
2-chloro-4,6-dimethylnicotinonitrile: Another derivative with distinct chemical properties and applications.
Uniqueness
6-methoxy-2,4-dimethylnicotinonitrile is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific synthetic and research applications.
Propriétés
Formule moléculaire |
C9H10N2O |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
6-methoxy-2,4-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H10N2O/c1-6-4-9(12-3)11-7(2)8(6)5-10/h4H,1-3H3 |
Clé InChI |
CBLLJIXCNCIUSU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1C#N)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one](/img/structure/B13123305.png)


